

Technical Guide: O-Desmethyl Gefitinib D8 Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the data and methodologies associated with the Certificate of Analysis for **O-Desmethyl Gefitinib D8**, a stable isotope-labeled internal standard. O-Desmethyl Gefitinib is an active metabolite of the EGFR inhibitor Gefitinib, and its formation is dependent on CYP2D6 activity.[1] The deuterated analog serves as a critical tool for quantitative analysis in pharmacokinetic and metabolic studies.

Certificate of Analysis Summary

The following tables summarize the typical data presented in a Certificate of Analysis for a high-purity **O-Desmethyl Gefitinib D8** reference standard.

Table 1: Compound Identification



Parameter	Specification	
Compound Name	O-Desmethyl Gefitinib D8	
Synonym	N-(3-Chloro-4-fluorophenyl)-7-hydroxy-6-(3-morpholino-d8-propoxy)-quinazolin-4-amine	
Molecular Formula	C21H14D8CIFN4O3[2]	
Molecular Weight	441.93 g/mol	
CAS Number	Not Assigned	
Parent Drug	Gefitinib[2]	

Table 2: Physical and Chemical Properties

Parameter	Specification	
Appearance	Off-white to light yellow solid[3]	
Storage (Powder)	-20°C for 3 years[4]	
Storage (In Solvent)	-80°C for 1 year	

Table 3: Analytical Data

Test	Method	Result
Purity	LCMS	99.84%
Identity Confirmation	¹ H NMR	Consistent with Structure
Identity Confirmation	Mass Spectrometry (LCMS)	Consistent with Structure

Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below. These represent standard protocols for the quality control of chemical reference standards.

Purity Determination by LCMS



- Objective: To determine the purity of the compound by separating it from any potential impurities and quantifying the relative peak area.
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
- Methodology:
 - Sample Preparation: A sample of O-Desmethyl Gefitinib D8 is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or Methanol) to a known concentration.
 - Chromatographic Separation:
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient elution is employed, commonly using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient is run from a low to a high percentage of Solvent B to elute compounds of increasing hydrophobicity.
 - Flow Rate: A standard flow rate of 0.5 1.0 mL/min is used.
 - Injection Volume: 5-10 μL of the sample solution is injected.
 - Detection:
 - The eluent from the HPLC is directed to the Mass Spectrometer.
 - The MS is operated in positive ion electrospray ionization (ESI+) mode.
 - Data is acquired in full scan mode to detect all ions within a specified mass range.
 - Data Analysis: The purity is calculated by integrating the area of the main compound peak and dividing it by the total area of all detected peaks in the chromatogram. The result is expressed as a percentage.

Identity Confirmation by ¹H NMR Spectroscopy

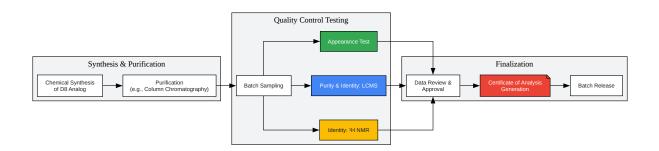


- Objective: To confirm the chemical structure of the compound by analyzing the hydrogen nuclei within the molecule.
- Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
- · Methodology:
 - Sample Preparation: Approximately 2-5 mg of the O-Desmethyl Gefitinib D8 is dissolved in a deuterated solvent (e.g., DMSO-d₆).
 - Data Acquisition: The sample tube is placed in the NMR probe, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.
 - Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration values, and coupling patterns. The observed spectrum is compared against the expected spectrum for the known structure of O-Desmethyl Gefitinib D8. A "Consistent with Structure" result indicates that the observed signals match the expected chemical environment of the protons in the molecule.

Quality Control Workflow Visualization

The following diagram illustrates the logical workflow for the quality control and certification of a chemical reference standard like **O-Desmethyl Gefitinib D8**.





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Fig 1: Quality Control and Certification Workflow for a Reference Standard.

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